

Application Note: Comprehensive Analytical Characterization of 6-Bromo-2-methoxypyridin-3-ol

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Compound of Interest

Compound Name: **6-Bromo-2-methoxypyridin-3-OL**

Cat. No.: **B2774040**

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Abstract

This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of **6-Bromo-2-methoxypyridin-3-ol** (CAS: 1823333-27-2), a key heterocyclic building block in medicinal chemistry and organic synthesis.^[1] Ensuring the identity, purity, and structural integrity of such intermediates is critical for the reliability of downstream applications and for meeting regulatory standards. We present an integrated workflow that combines chromatographic and spectroscopic methods to provide an unambiguous analytical profile of the compound. The protocols and insights are designed to be practical and rooted in established scientific principles, offering a self-validating system for quality control and research.

Introduction and Physicochemical Profile

6-Bromo-2-methoxypyridin-3-ol is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in many biologically active molecules, and functionalized variants like this compound are valuable precursors.^[2] The presence of bromo, methoxy, and hydroxyl groups at specific positions offers multiple reaction sites for developing more complex molecules, such as kinase inhibitors for oncology research.^[1] Accurate characterization is the foundation of successful synthesis and drug discovery programs. This guide outlines a multi-technique approach to confirm the molecular structure and assess the purity of **6-Bromo-2-methoxypyridin-3-ol**.

Table 1: Physicochemical Properties of **6-Bromo-2-methoxypyridin-3-ol**

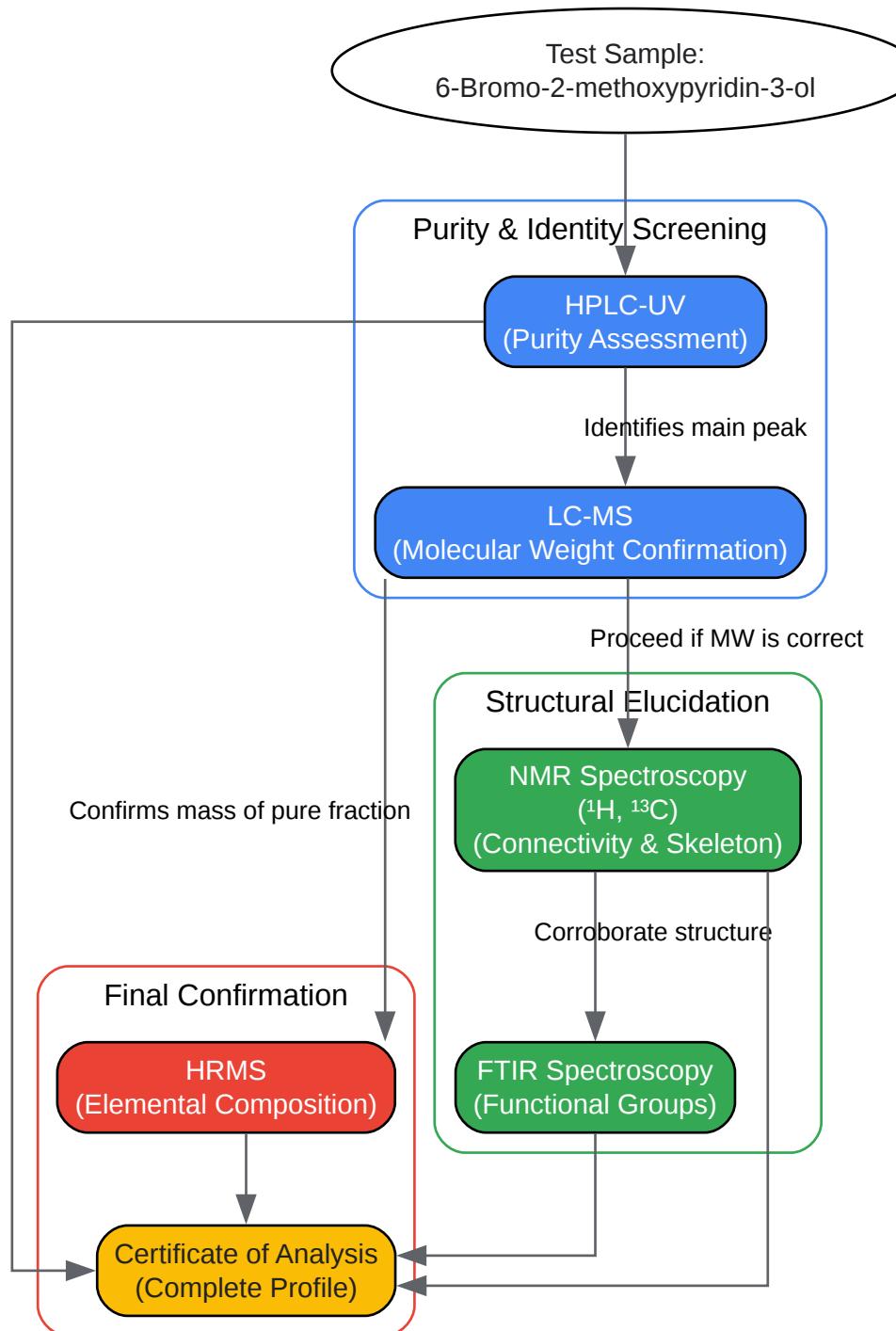
Property	Value	Source
Molecular Formula	$C_6H_6BrNO_2$	[3]
Molecular Weight	204.02 g/mol	[3]
Monoisotopic Mass	202.95819 Da	[4]
IUPAC Name	6-bromo-2-methoxypyridin-3-ol	[4]
CAS Number	1823333-27-2	[3]
SMILES	<chem>OC1=CC=C(Br)N=C1OC</chem>	[3]
InChIKey	OHUCFSVXYHAYSA- UHFFFAOYSA-N	[4]
Predicted LogP	1.5583	[3]

| Physical Form | Solid (predicted) | |

The Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique. Instead, it integrates orthogonal methods where the output of one technique validates and complements the others. The workflow below illustrates the logical progression from initial purity assessment to definitive structural confirmation.

Figure 1: Integrated Characterization Workflow

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Caption: Figure 1: Integrated Characterization Workflow

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for assessing the purity of non-volatile organic compounds.

[5] For **6-Bromo-2-methoxypyridin-3-ol**, a reversed-phase method is ideal. The compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte's polarity, due to the hydroxyl and methoxy groups, allows for good retention and sharp peak shapes under appropriate conditions. UV detection is effective due to the aromatic pyridine ring.

Protocol:

- Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
- Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
- Chromatographic Conditions: The parameters below are a robust starting point. Method optimization may be required based on the specific impurity profile.

Table 2: Recommended HPLC Method Parameters

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Standard for reversed-phase separation of aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidification improves peak shape by suppressing silanol interactions.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier with low UV cutoff.
Gradient	10% B to 90% B over 20 min	A gradient ensures elution of both polar and nonpolar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 μ L	Balances sensitivity with the risk of column overloading.

| Detection | 275 nm | Wavelength where the pyridine chromophore is expected to absorb strongly. |

- Data Analysis:
 - Retention Time (t_R): The primary peak should have a consistent retention time across injections.
 - Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks detected. For high-purity material, this should be $\geq 98\%$.

Mass Spectrometry for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like **6-Bromo-2-methoxypyridin-3-ol**, as it typically produces intact protonated molecules $[M+H]^+$. This technique provides rapid confirmation of the molecular weight of the main peak observed in the HPLC analysis.[\[6\]](#)

A key confirmatory feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by 2 Da (e.g., for $[M+H]^+$, peaks at m/z 203.96 and 205.96), which is a definitive signature for a monobrominated compound.

Protocol:

- Instrumentation: An LC system coupled to a single quadrupole or ion trap mass spectrometer with an ESI source.
- Method: Utilize the HPLC method described in Table 2. The flow can be split post-column if necessary to accommodate the MS inlet.
- MS Parameters:

Table 3: Typical ESI-MS Parameters

Parameter	Setting	Rationale
Ionization Mode	Positive ESI	The pyridine nitrogen is basic and readily protonated.
Capillary Voltage	3.5 - 4.5 kV	Optimizes the electrospray process.
Drying Gas Temp.	300 - 350 °C	Facilitates desolvation of the analyte ions.

| Scan Range | m/z 100 - 500 | Covers the expected molecular ion and potential fragments/adducts. |

- Data Analysis:
 - Extract the mass spectrum for the main chromatographic peak.
 - Confirm the presence of the [M+H]⁺ ion cluster at m/z ~204 and ~206.
 - Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z ~226 and ~228.^[4]

High-Resolution Mass Spectrometry (HRMS)

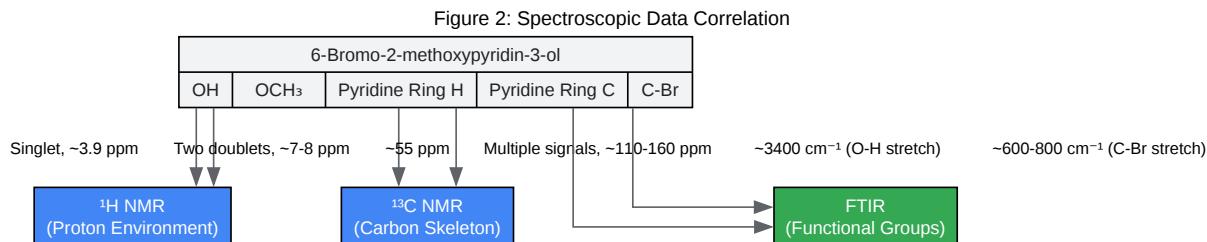
Principle: For unambiguous confirmation of the elemental formula, HRMS (e.g., using a TOF or Orbitrap analyzer) is required. HRMS measures the mass-to-charge ratio with very high accuracy (typically <5 ppm), allowing the calculated elemental composition to be distinguished from other possibilities with the same nominal mass.

Data Analysis:

- Accurate Mass: The measured mass of the [M+H]⁺ ion should match the theoretical mass for C₆H₇⁷⁹BrNO₂⁺ (203.96547 Da) within 5 ppm.
- Elemental Formula: Use the instrument software to confirm that the measured accurate mass and isotopic pattern correspond to the elemental formula C₆H₆BrNO₂.

Spectroscopic Analysis for Structural Elucidation

The combination of NMR and FTIR spectroscopy provides a complete picture of the molecule's covalent structure and the functional groups present.



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Caption: Figure 2: Spectroscopic Data Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.[\[7\]](#)

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it will reliably dissolve the compound and allow for the observation of the hydroxyl proton.
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Expected Data Interpretation:

- ¹H NMR (in DMSO-d₆):

- ~9.0-10.0 ppm (singlet, 1H): This broad singlet corresponds to the phenolic hydroxyl (-OH) proton.
- ~7.5-7.8 ppm (doublet, 1H): One of the two aromatic protons on the pyridine ring.
- ~7.0-7.3 ppm (doublet, 1H): The second aromatic proton, coupled to the first.
- ~3.9 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

- ¹³C NMR (in DMSO-d₆):
 - 6 signals: The molecule has 6 unique carbon atoms.
 - ~150-160 ppm: Carbon atom attached to the methoxy group (C2).
 - ~140-150 ppm: Carbon atom attached to the hydroxyl group (C3).
 - ~110-140 ppm: Aromatic carbons, including the carbon attached to bromine (C6).
 - ~55 ppm: The methoxy carbon (-OCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[\[7\]](#) It is a fast and simple method to confirm the presence of key structural motifs.

Protocol:

- Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
- Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and collect the spectrum. No sample preparation is needed.

Expected Data Interpretation:

- ~3200-3500 cm⁻¹ (Broad): O-H stretching vibration from the hydroxyl group.

- ~2850-3000 cm⁻¹ (Sharp): C-H stretching from the methoxy group and aromatic ring.
- ~1550-1600 cm⁻¹ (Sharp): C=C and C=N stretching vibrations characteristic of the pyridine ring.
- ~1200-1300 cm⁻¹ (Strong): C-O stretching from the aryl ether (methoxy group).
- ~1000-1100 cm⁻¹ (Strong): C-O stretching from the hydroxyl group.
- ~600-800 cm⁻¹: C-Br stretching vibration.

Summary

The combination of HPLC, LC-MS, HRMS, NMR, and FTIR provides a comprehensive and self-validating analytical package for the characterization of **6-Bromo-2-methoxypyridin-3-ol**. This multi-technique approach ensures the unambiguous confirmation of the compound's identity, structure, and purity, which is essential for its use in research, development, and manufacturing environments.

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